(2Z)-2-cyano-3-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-methylphenyl)prop-2-enamide
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Overview
Description
(2Z)-2-cyano-3-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-methylphenyl)prop-2-enamide is a complex organic compound featuring a benzothiophene core, a pyrrole ring, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-cyano-3-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-methylphenyl)prop-2-enamide typically involves multi-step organic reactions. The key steps include the formation of the benzothiophene core, the construction of the pyrrole ring, and the introduction of the cyano and prop-2-enamide groups. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes, optimized for cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-cyano-3-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
(2Z)-2-cyano-3-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-methylphenyl)prop-2-enamide has several scientific research applications:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: The compound may exhibit pharmacological properties, such as anti-inflammatory or anticancer activity, making it a subject of interest in medicinal chemistry.
Industry: It can be used in the development of new materials with unique properties, such as electronic or optical materials.
Mechanism of Action
The mechanism of action of (2Z)-2-cyano-3-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 4-((E)-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)aminoacetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate
- Ethyl 2-[(2Z)-2-(1-cyano-2-imino-propylidene)hydrazino]-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate
Uniqueness
Compared to similar compounds, (2Z)-2-cyano-3-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-methylphenyl)prop-2-enamide stands out due to its unique combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H24N4OS |
---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
(Z)-2-cyano-3-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dimethylpyrrol-3-yl]-N-(4-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C26H24N4OS/c1-16-8-10-21(11-9-16)29-25(31)20(14-27)13-19-12-17(2)30(18(19)3)26-23(15-28)22-6-4-5-7-24(22)32-26/h8-13H,4-7H2,1-3H3,(H,29,31)/b20-13- |
InChI Key |
BITAXKJZODIXCJ-MOSHPQCFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C\C2=C(N(C(=C2)C)C3=C(C4=C(S3)CCCC4)C#N)C)/C#N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=C(N(C(=C2)C)C3=C(C4=C(S3)CCCC4)C#N)C)C#N |
Origin of Product |
United States |
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